

Technical Guide: Spectroscopic Data for Ibanic Acid Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Cat. No.: B194635

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibanic Acid Hydrochloride, chemically known as **3-(methyl(pentyl)amino)propanoic acid hydrochloride**, is a key intermediate and a known impurity in the synthesis of Ibandronate, a potent bisphosphonate used in the treatment of osteoporosis. As a critical related compound, the thorough characterization of Ibanic Acid Hydrochloride is essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry. This document provides a comprehensive overview of the spectroscopic data for Ibanic Acid Hydrochloride, complete with detailed experimental protocols and workflow visualizations.

Chemical Structure and Properties

- Chemical Name: **3-(methyl(pentyl)amino)propanoic acid hydrochloride**
- Synonyms: Ibandronate Related Compound A, Ibandronate EP Impurity A
- CAS Number: 625120-81-2
- Molecular Formula: $C_9H_{20}ClNO_2$
- Molecular Weight: 209.71 g/mol

- Melting Point: 101-103°C

Spectroscopic Data

The following sections present representative spectroscopic data for Ibanic Acid Hydrochloride. This data is compiled based on the known chemical structure and typical values observed for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.5 (br s)	Broad Singlet	1H	COOH
10.8 (br s)	Broad Singlet	1H	N-H ⁺
3.45 (t, J=7.8 Hz)	Triplet	2H	N-CH ₂ -CH ₂ -COOH
3.15 (t, J=7.5 Hz)	Triplet	2H	N-CH ₂ -(CH ₂) ₃ -CH ₃
2.95 (s)	Singlet	3H	N-CH ₃
2.80 (t, J=7.8 Hz)	Triplet	2H	CH ₂ -COOH
1.70 (quint, J=7.5 Hz)	Quintet	2H	N-CH ₂ -CH ₂ -(CH ₂) ₂ -CH ₃
1.30 (m)	Multiplet	4H	-(CH ₂) ₂ -CH ₃
0.90 (t, J=7.2 Hz)	Triplet	3H	-CH ₃

3.1.2. ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
172.5	C=O (Carboxylic Acid)
55.8	N-CH ₂ (Pentyl)
50.2	N-CH ₂ (Propanoic)
42.1	N-CH ₃
31.5	CH ₂ -COOH
28.7	N-CH ₂ -CH ₂ (Pentyl)
25.9	CH ₂ -CH ₂ -CH ₃ (Pentyl)
22.3	CH ₂ -CH ₃ (Pentyl)
13.9	-CH ₃ (Pentyl)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2850	Strong	C-H stretch (alkane)
2700 - 2500	Broad	O-H stretch (carboxylic acid dimer)
2450	Medium	N-H ⁺ stretch (amine hydrochloride)
1715	Strong	C=O stretch (carboxylic acid)
1465	Medium	C-H bend (alkane)
1210	Medium	C-O stretch (carboxylic acid)
1100	Medium	C-N stretch
930	Broad	O-H bend (carboxylic acid dimer)

Mass Spectrometry (MS)

m/z	Ion Type
174.15	[M+H] ⁺ (of free base)
196.13	[M+Na] ⁺ (of free base)

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound like Ibanic Acid Hydrochloride.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of Ibanic Acid Hydrochloride is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide, DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-16 ppm.
 - Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm).
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.

- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of DMSO-d₆ is used as an internal reference (δ = 39.52 ppm).

FT-IR Spectroscopy

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of Ibanic Acid Hydrochloride is finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[1\]](#)
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[1\]](#)
- Data Acquisition:
 - A background spectrum of a blank KBr pellet is first recorded.
 - The sample pellet is then placed in the sample holder, and the spectrum is recorded.
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.

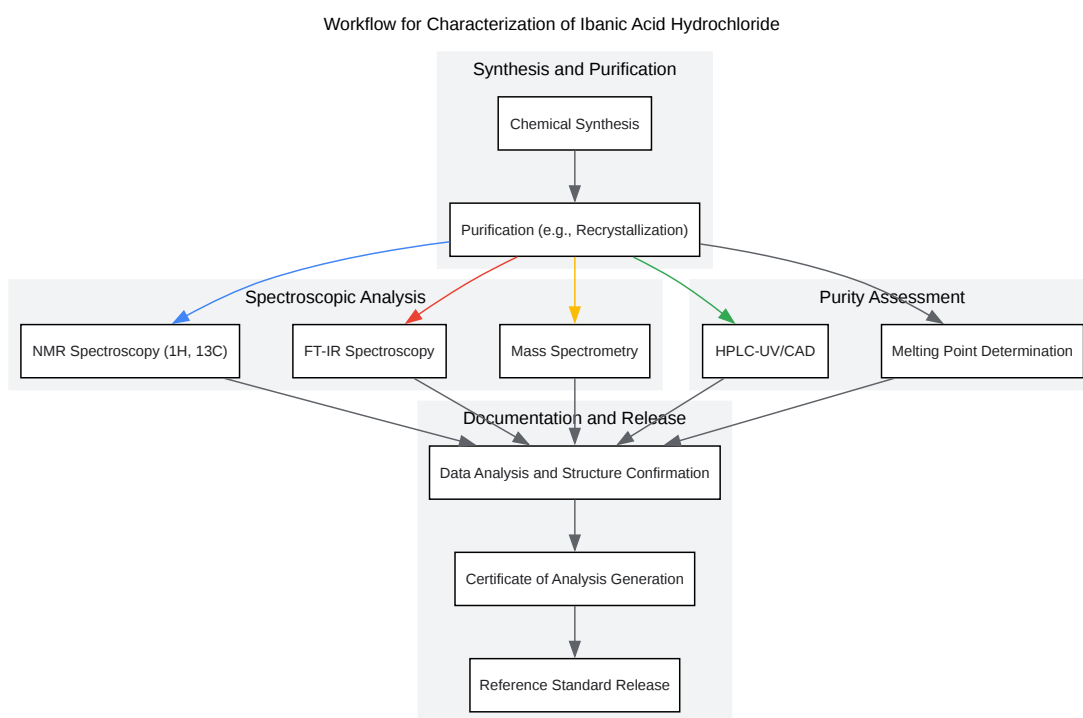
Mass Spectrometry

- Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.
- Sample Preparation: A dilute solution of Ibanic Acid Hydrochloride is prepared in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
- LC-MS Analysis:

- Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.
- Scan Range: m/z 50-500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any characteristic fragment ions.

Workflow and Process Visualization

The following diagram illustrates a typical workflow for the characterization of a chemical reference standard such as Ibanic Acid Hydrochloride.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for Ibanic Acid Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194635#spectroscopic-data-for-ibanic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com